![molecular formula C7H13NO2 B2652535 cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol CAS No. 2089289-01-8](/img/structure/B2652535.png)
cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol is a versatile chemical compound known for its unique structure and properties. It is widely used in scientific research, particularly in drug synthesis and organic reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a dihydrofuran derivative and an amine, followed by hydrogenation to achieve the desired cis-configuration. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for yield and purity, utilizing high-pressure reactors and continuous flow systems to ensure consistent production. The choice of catalysts and solvents is crucial to achieving high efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides with a catalyst like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols or hydrocarbons.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism by which cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydro-2H-furo[2,3-c]pyrrole: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Tetrahydrofuran: A simpler ether compound with different chemical properties.
Pyrrolidine: A related amine with a different ring structure and reactivity.
Uniqueness
cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol is unique due to its fused ring system and hydroxymethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
2089289-01-8 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-2-yl]methanol |
InChI |
InChI=1S/C7H13NO2/c9-4-6-1-5-2-8-3-7(5)10-6/h5-9H,1-4H2/t5-,6?,7+/m1/s1 |
Clé InChI |
JZNOGSSWLBJOSW-UYMSWOSGSA-N |
SMILES |
C1C2CNCC2OC1CO |
SMILES isomérique |
C1[C@@H]2CNC[C@@H]2OC1CO |
SMILES canonique |
C1C2CNCC2OC1CO |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



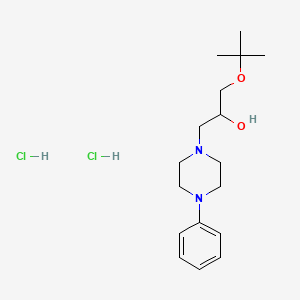
![2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2652456.png)
![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2652457.png)
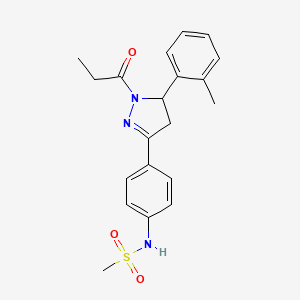

![N-(2-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2652462.png)
![6,7-Dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine](/img/structure/B2652463.png)
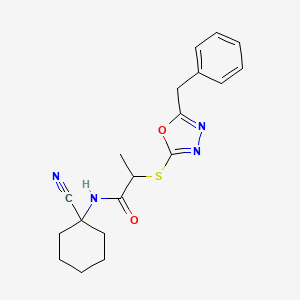
![2,3-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2652466.png)
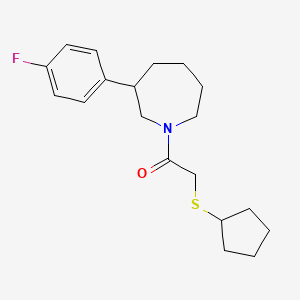
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2652469.png)
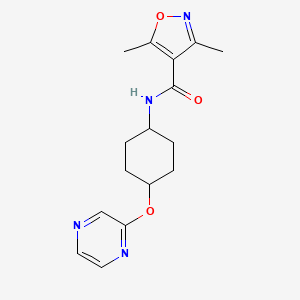
![2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2652472.png)
